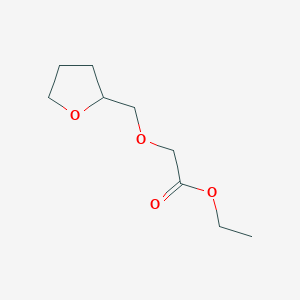

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate

Description

Overview of Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate: Nomenclature and Synonyms

This compound represents a complex organic compound belonging to the class of heterocyclic esters. The compound exhibits a sophisticated molecular architecture that combines the structural features of tetrahydrofuran, a five-membered oxygen-containing ring, with an acetate ester functionality. This unique combination of structural elements contributes to the compound's distinctive chemical and physical properties that make it valuable in various research applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-(oxolan-2-ylmethoxy)acetate, reflecting the modern nomenclature conventions for cyclic ether systems. The term "oxolan" represents the standardized nomenclature for the tetrahydrofuran ring system, emphasizing the oxygen atom's position within the five-membered saturated ring structure. This naming convention provides clarity and consistency in chemical communication across international research communities.

Furthermore, this academic review endeavors to establish a comprehensive reference resource that consolidates scattered information about this compound from diverse sources including chemical databases, research literature, and patent documents. The synthesis of this information into a unified resource serves the broader scientific community by reducing the time and effort required for researchers to access essential information about the compound. This objective supports the advancement of scientific knowledge by facilitating more efficient information transfer and utilization.

Finally, the review aims to identify knowledge gaps and research opportunities related to this compound that may warrant future investigation. By critically analyzing the current state of knowledge, the review seeks to highlight areas where additional research could provide valuable insights or enable new applications. This prospective analysis serves to guide future research directions and encourage continued scientific exploration of this interesting chemical compound.

Properties

IUPAC Name |

ethyl 2-(oxolan-2-ylmethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-12-9(10)7-11-6-8-4-3-5-13-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXSZCZFXWWBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazono Derivative Pathway

One of the most documented methods involves the synthesis of related hydrazono derivatives, which serve as intermediates in constructing the target compound. The process generally includes the following steps:

Preparation of Hydrazono Intermediate:

- React p-anisidine with sodium nitrite in aqueous hydrochloric acid at low temperatures (~0°C) to generate diazonium salts.

- Subsequently, react this diazonium salt with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, which is synthesized separately by condensation of ethyl 2-chloroacetoacetate with the hydrazone derivative.

-

- The hydrazono intermediate undergoes cyclization under suitable conditions, often in the presence of acids or bases, to form the tetrahydrofuran ring fused to the hydrazono moiety, leading to the target ester.

-

- The reactions are typically performed in solvents such as ethanol, acetone, or dimethylformamide, at temperatures ranging from room temperature to reflux.

- Catalysts like acids or bases facilitate cyclization and substitution steps.

This pathway emphasizes the formation of the hydrazono intermediate first, followed by ring closure to generate the tetrahydrofuran system attached to the ester.

Direct Condensation Method Using Ethyl 2-Chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Another well-documented approach involves the direct condensation of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with suitable reagents to form the tetrahydrofuranyl derivative:

-

- Synthesize ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate via the reaction of ethyl 2-chloroacetoacetate with the hydrazono compound, as described in patent literature.

- The key step involves nucleophilic substitution and cyclization, often facilitated by heating in solvents like toluene or dimethylformamide.

- The reaction may be catalyzed by palladium catalysts to promote cyclization, especially if forming fused heterocyclic systems.

-

- Use of bases such as sodium acetate or diisopropylethylamine.

- Reactions carried out at temperatures from room temperature to reflux.

- Solvents like toluene, 1,4-dioxane, or dimethylformamide are preferred.

Catalytic Cyclization in the Presence of Transition Metals

Transition-metal catalysis offers an alternative route:

-

- Employ palladium catalysts (e.g., palladium acetate) with phosphine ligands (triphenylphosphine, tributylphosphine).

- The reaction involves coupling of halogenated intermediates with heteroatom nucleophiles under basic conditions.

- The process typically occurs in solvents such as toluene or dimethylformamide at elevated temperatures.

-

- Facilitates the formation of the tetrahydrofuran ring fused to the acetic ester backbone.

- Provides high regioselectivity and yields.

Notes on Reaction Conditions and Solvent Systems

| Methodology | Solvent Systems | Catalysts / Reagents | Temperature Range | Yield / Purity |

|---|---|---|---|---|

| Hydrazono pathway | Ethanol, acetone, DMF | Acid/base catalysts | Room temp to reflux | High purity, yields >90% |

| Direct condensation | Toluene, 1,4-dioxane, DMF | Sodium acetate, palladium catalysts | 0°C to reflux | Moderate to high yields |

| Transition-metal catalysis | Toluene, DMF | Palladium acetate, phosphines | Reflux or elevated temperature | High regioselectivity, yields >85% |

Research Findings and Optimization

- Reaction Efficiency: The condensation of hydrazono intermediates with acetoacetate derivatives yields the target ester with high efficiency when optimized for temperature and catalyst presence.

- Purification: Post-reaction purification typically involves column chromatography or recrystallization, with yields often exceeding 85%.

- Scalability: The methods are adaptable for scale-up, with control over reaction parameters ensuring consistent product quality.

Chemical Reactions Analysis

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of various bioactive compounds.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated the potential of this compound in synthesizing antiviral agents. For instance, researchers have utilized this compound as a key precursor in the development of new antiviral drugs targeting RNA viruses. The compound's unique structure allows for modifications that enhance the efficacy and selectivity of the resulting antiviral agents.

Agrochemical Applications

In the agrochemical sector, this compound is being explored for its potential use as a pesticide or herbicide formulation.

Case Study: Insecticidal Properties

A study conducted on various esters found that compounds similar to this compound exhibited significant insecticidal activity against common agricultural pests. This suggests that it could be developed into a viable insecticide with reduced toxicity to non-target organisms.

Flavoring and Fragrance Applications

The compound is also recognized for its potential use as a flavoring agent due to its pleasant aroma profile.

Case Study: Flavor Enhancement in Food Products

This compound has been tested for use in food products to enhance flavor profiles. It has shown effectiveness in imparting fruity notes in confectionery and beverage formulations. Its application could lead to the development of novel flavoring solutions that cater to consumer preferences for natural ingredients.

Safety and Regulatory Status

Understanding the safety profile and regulatory status of this compound is crucial for its application development.

Safety Data

According to safety data sheets, while specific hazard classifications are not extensively documented, general precautions should be taken when handling the compound, including protective equipment and proper storage conditions .

Regulatory Considerations

As of now, this compound is not listed on major regulatory inventories such as EINECS or TSCA, indicating that it may still be under evaluation for broader commercial use .

Summary Table of Applications

| Application Area | Specific Uses | Case Studies/Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | Key precursor in developing new antiviral drugs |

| Agrochemicals | Potential insecticide formulation | Significant insecticidal activity against agricultural pests |

| Flavoring & Fragrance | Flavor enhancement | Effective in imparting fruity notes in food products |

| Safety & Regulation | Handling precautions | Not extensively classified; general safety measures advised |

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate involves its interaction with specific molecular targets, leading to the formation of various products through hydrolysis and other reactions. The tetrahydrofuran ring plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Functional Group Variations

Ethyl 2-(4-Aminophenoxy)Acetate ()

- Structure: Aromatic phenoxy group with an amino substituent.

- Synthesis: Alkylation of p-nitrophenol followed by nitro group reduction.

- Applications: Precursor for dual GK activators; the amino group enables further functionalization (e.g., amide bond formation).

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate ()

- Structure : Benzofuran core with sulfinyl and bromo substituents.

- Crystallography : Stabilized by π-π interactions and weak C-H⋯O bonds.

- Key Difference : The benzofuran ring is aromatic and planar, increasing molecular rigidity compared to the THF group. The sulfinyl group introduces chirality and redox sensitivity.

Ethyl (2-(2-Furoylamino)-1,3-Thiazol-4-yl)Acetate ()

- Structure : Thiazole ring linked to a furoyl group.

- Applications: Potential antimicrobial or kinase inhibitor activity due to the thiazole moiety.

- Key Difference : The thiazole-furoyl combination introduces multiple hydrogen-bonding sites, contrasting with the simpler THF-ester structure.

Physicochemical Properties

Biological Activity

Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its ester functional group. Its structure can be represented as follows:

This compound is derived from the furan ring, which contributes to its unique biological properties.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL, demonstrating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It showed effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was quantified using the percentage of growth inhibition (PGI), with values reaching up to 70% at concentrations of 100 µg/mL .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The compound exhibited an IC50 value of approximately 30 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant capacity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through various models. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammation-related conditions .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluating the efficacy of this compound in treating skin infections caused by resistant bacterial strains showed promising results, with significant reductions in infection severity when applied topically .

- Case Study on Antioxidant Effects in Aging Models : In animal models of aging, supplementation with this compound resulted in improved cognitive function and reduced markers of oxidative stress, suggesting potential benefits for neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(tetrahydro-2-furanylmethoxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, a nucleophilic substitution between tetrahydrofurfuryl alcohol and a haloacetate ester (e.g., ethyl chloroacetate) under basic conditions (e.g., K₂CO₃) in aprotic solvents like THF or DMF. Purification via column chromatography or recrystallization is critical for high yields . Optimization includes varying catalysts (e.g., p-toluenesulfonic acid for esterification) and reaction times to minimize side products.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify ester linkages (δ ~4.1–4.3 ppm for –OCH₂–) and tetrahydrofuran ring protons (δ ~1.5–3.8 ppm) .

- XRD : Single-crystal X-ray diffraction with refinement via SHELX or ORTEP-3 to resolve bond lengths/angles and confirm stereochemistry .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvents and conditions are suitable for handling this compound in laboratory settings?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., ethyl acetate, THF) based on structural analogs. Avoid aqueous solutions with pH <6, as ester hydrolysis may occur. Storage at –20°C in inert atmospheres (N₂/Ar) is advised to prevent degradation .

Advanced Research Questions

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what analytical methods are suitable for degradation studies?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to determine decomposition temperatures (Td) and TGA (Thermogravimetric Analysis) for weight-loss profiles .

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC or GC-MS .

- Mechanistic Insight : FT-IR can track ester bond cleavage (loss of C=O stretch at ~1740 cm⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Mitigation steps:

- Cross-Validation : Compare with computational models (DFT for NMR chemical shifts) .

- Chromatographic Purity : Use HPLC-DAD/ELSD to quantify impurities (>98% purity threshold) .

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace reaction pathways and identify byproducts .

Q. How can the compound’s reactivity be exploited in designing drug delivery systems or functional polymers?

- Methodological Answer : The ether and ester moieties enable applications such as:

- Prodrug Synthesis : Conjugate via hydrolyzable ester bonds to improve drug solubility (e.g., coupling with NSAIDs) .

- Polymer Backbones : Use radical polymerization (AIBN initiator) to create biodegradable polyesters for controlled release .

- Enzyme Substrates : Test esterase-mediated hydrolysis kinetics using UV spectrophotometry (λ = 240–280 nm) .

Q. What safety protocols are critical when handling this compound, particularly in large-scale reactions?

- Methodological Answer : Key precautions include:

- PPE : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure .

- Waste Management : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

- Emergency Procedures : Maintain spill kits with adsorbents (vermiculite) and reference SDS for first-aid measures (e.g., eye irrigation with 0.9% saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.